molecular formula C11H11NO B100065 7-Methoxy-2-methylquinoline CAS No. 19490-87-0

7-Methoxy-2-methylquinoline

Cat. No. B100065
CAS RN: 19490-87-0
M. Wt: 173.21 g/mol
InChI Key: QEVADHKTNBIYSD-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their antibacterial, antitumor, and cytotoxic properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, amination, and methylation processes. For instance, novel quinolines with antibacterial activity against respiratory pathogens were synthesized by designing and combining different substituents on the quinolone scaffold, as seen in the synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxyquinolines . Similarly, methoxy-indolo[2,1-a]isoquinolines were synthesized through the Bischler-Napieralski reaction, followed by reduction and dehydrogenation . Another approach involved a three-component reaction to synthesize tetrahydroquinoline derivatives with potential antitumor and cytotoxic activities .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as methoxy groups, can significantly influence the biological activity of these compounds. For example, the crystal structure of a 3,4-dihydroisoquinoline derivative was determined by X-ray diffraction analysis, which is crucial for understanding the compound's interactions at the molecular level .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including aminomethylation, hydrogenolysis, and reductive amination. A novel method for the introduction of a methyl group at C1 of isoquinolines was demonstrated through aminomethylation/hydrogenolysis, which was applied in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved substitution, nitration, reduction, cyclization, and chlorination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. These properties are essential for the compound's pharmacokinetic profile and its suitability as a drug candidate. For instance, the antibacterial quinoline derivative exhibited favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies . The antitumor activity of quinoline derivatives is also closely related to their chemical structure, as seen in the cytotoxic evaluation of novel tetrahydroquinoline molecules .

Scientific Research Applications

Anticancer Research

7-Methoxy-2-methylquinoline derivatives have shown promising results in anticancer research. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related compound, demonstrated significant anticancer activity, including inhibiting tumor growth in mice without obvious signs of toxicity. It inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, acting as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).

Antileishmanial Activity

Lepidines, derivatives of 7-Methoxy-2-methylquinoline, have been investigated for their antileishmanial properties. One such compound, WR 6026, was found to be over 700 times more effective than the standard antimonial drug in a hamster-Leishmania donovani model (Kinnamon et al., 1978).

Tubulin Polymerization Inhibition

Studies have also focused on derivatives of 7-Methoxy-2-methylquinoline for their ability to inhibit tubulin polymerization, a mechanism crucial in anticancer drug development. Research indicates that these compounds effectively disrupt microtubule assembly, a property valuable for cancer treatment (Gastpar et al., 1998).

Quantum Entanglement in Cancer Diagnosis

An interesting application includes the use of a related molecule, 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, in the diagnosis of human cancer cells, tissues, and tumors using quantum entanglement dynamics (Alireza et al., 2019).

Antidepressant Potential

Research has explored the antidepressant-like effects of certain derivatives, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, indicating their potential in treating depression through the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

Chemotherapeutic Agents

Various 7-Methoxy-2-methylquinoline derivatives have been studied as potential chemotherapeutic agents. Their efficacy against diseases like leishmaniasis has been highlighted, with some showing many-fold greater activity compared to standard drugs (Kinnamon et al., 1980).

Safety And Hazards

7-Methoxy-2-methylquinoline is classified under GHS05 and GHS07 hazard pictograms. It carries the signal word “Danger” and hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

Quinoline structures, including 7-Methoxy-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential biological and pharmaceutical activities of 7-Methoxy-2-methylquinoline and its derivatives .

properties

IUPAC Name

7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVADHKTNBIYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443662
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methylquinoline

CAS RN

19490-87-0
Record name 7-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19490-87-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
HY Choi, DW Kim, DY Chi, EY Yoon… - The Journal of Organic …, 2002 - ACS Publications
Several novel 7-alkylamino-2-methylquinoline-5,8-diones (2) were synthesized from 2,5-dimethoxyaniline in five steps via the Skraup reaction followed by demethylations, oxidative …
Number of citations: 0 pubs.acs.org
HY Choi, DY Chi - Tetrahedron, 2004 - Elsevier
… It was reported that the 6-methoxy and 7-methoxy compounds each produced 6-amino and 7-amino compounds on the amine substitution of the 6- or 7-methoxy-2-methylquinoline-5,8-…
Number of citations: 0 www.sciencedirect.com
EA Hall - 2009 - cardinalscholar.bsu.edu
Derivatives of Lavendamycin, an antitumor antibiotic natural product, were synthesized via short and efficient methods. Pictet-Spengler condensation of 7Nbutryamido-2-formylquinoline-…
Number of citations: 0 cardinalscholar.bsu.edu
M Behforouz, J Haddad, W Cai… - The Journal of Organic …, 1998 - ACS Publications
Room-temperature acid-catalyzed methanolysis of 7-formamido-, 7-acetamido-, or 7-isobutyramido-2-methylquinoline-5,8-diones (3, 4, 5) gives good to excellent yields of 7-amino-2-…
Number of citations: 0 pubs.acs.org
IM Sudarma, A Shahab, M Azim… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 0
SK Puri, GP Dutta - Transactions of the Royal Society of Tropical Medicine …, 1990 - Elsevier
… Three compounds (Figure) of the quinoline ester series, namely WR 7295 (3-heptyl-4-hydroxy-7methoxy-2-methylquinoline), WR 194905 (Cacetoxy6-decyloxy-7-isopropoxy-3-…
Number of citations: 0 www.sciencedirect.com
WY Li, XQ Xiong, DM Zhao, YF Shi, ZH Yang, C Yu… - Molecules, 2012 - mdpi.com
A series of novel quinoline-3-carboxamide derivatives 10–17 and 23–27 were designed and synthesized as cholesteryl ester transfer protein (CETP) inhibitors. All of them exhibited …
Number of citations: 0 www.mdpi.com
ST Le, C Yasuoka, H Asahara, N Nishiwaki - Molecules, 2016 - mdpi.com
A metal-free, mild and efficient method for the synthesis of 2-methylquinolines was successfully developed by condensation of anilines with vinyl ethers in the presence of catalytic …
Number of citations: 0 www.mdpi.com
K Selvam, M Swaminathan - Tetrahedron Letters, 2010 - Elsevier
A convenient eco-friendly photocatalytic synthesis of quinaldines has been developed by a simple one-pot reaction of anilines in ethanol solution with Au-loaded TiO 2 under UV …
Number of citations: 0 www.sciencedirect.com
RM Cross, A Monastyrskyi, TS Mutka… - Journal of medicinal …, 2010 - ACS Publications
Since the 1940s endochin and analogues thereof were known to be causal prophylactic and potent erythrocytic stage agents in avian models. Preliminary screening in a current in vitro …
Number of citations: 0 pubs.acs.org

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